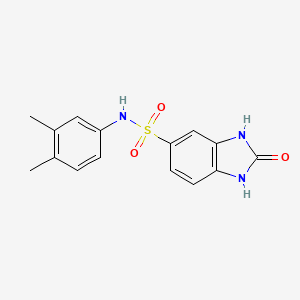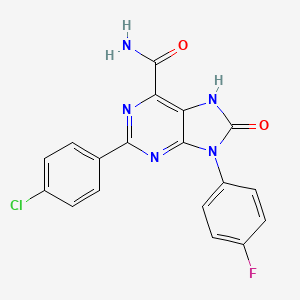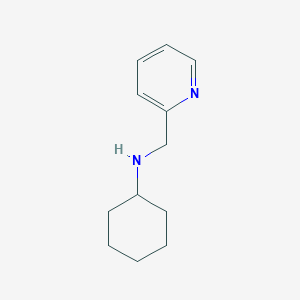![molecular formula C24H27N3O3S B2405970 [4-(pipéridylsulfonyl)phényl]-N-(2,6,8-triméthyl(4-quinoléyl))carboxamide CAS No. 946260-70-4](/img/structure/B2405970.png)
[4-(pipéridylsulfonyl)phényl]-N-(2,6,8-triméthyl(4-quinoléyl))carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and a piperidylsulfonylphenyl group, which adds to its chemical versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The quinoline core is known for its antimicrobial and antimalarial properties, making this compound a candidate for drug development.
Medicine
In medicine, [4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions to form the quinoline ring. The piperidylsulfonylphenyl group is then introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with a piperidine derivative in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core typically yields quinoline N-oxides, while reduction of a nitro group results in the corresponding amine.
Mécanisme D'action
The mechanism of action of [4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the piperidylsulfonylphenyl group can interact with enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline core and are known for their antimalarial properties.
Sulfonylphenyl derivatives: Compounds like sulfonylureas are used in the treatment of diabetes due to their ability to modulate enzyme activity.
Uniqueness
What sets [4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide apart is its combination of the quinoline and piperidylsulfonylphenyl groups, which endows it with a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and makes it a versatile compound in scientific research.
Propriétés
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(2,6,8-trimethylquinolin-4-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16-13-17(2)23-21(14-16)22(15-18(3)25-23)26-24(28)19-7-9-20(10-8-19)31(29,30)27-11-5-4-6-12-27/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKZDASTUFDEJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)
![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)



![6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B2405897.png)
![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)
![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)
![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)
![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)


